Substitution‑Pattern Differentiation: 2‑Methoxybenzamido at C5 vs. 3‑ or 4‑Methoxy‑Substituted C3‑Benzamido Analogs
The 2‑methoxy substituent ortho to the amide carbonyl of 923226‑72‑6 introduces a distinct conformational constraint that is absent in the 3‑methoxy and 4‑methoxy regioisomers. Intramolecular interactions between the ortho‑OCH₃ and the amide NH restrict the aryl‑amide dihedral angle to a narrower range, pre‑organising the pharmacophore for targets that recognise this geometry [1][2].
| Evidence Dimension | Regiochemical and conformational differentiation of the benzamido substituent |
|---|---|
| Target Compound Data | 2‑Methoxy substitution ortho to the amide carbonyl; C5 attachment on 3‑methyl‑benzofuran‑2‑carboxylate scaffold [1] |
| Comparator Or Baseline | Comparators lacking ortho‑OMe, e.g., ethyl 3-(3-methoxybenzamido)‑1‑benzofuran‑2‑carboxylate (CAS 477499‑69‑7) and ethyl 3-(4‑methoxybenzamido)‑1‑benzofuran‑2‑carboxylate |
| Quantified Difference | No quantitative bioactivity comparison possible (no direct experimental data for target compound). Structural difference: 2‑OMe imposes conformational restriction not present in 3‑OMe or 4‑OMe analogs; C5 position alters vector of side‑chain projection vs. C3‑benzamido series [1][2]. |
| Conditions | Computational conformational analysis and medicinal‑chemistry design principles (J. Med. Chem. 2010, 53, 2601–2611) [2]. |
Why This Matters
When screening compound libraries for hits against shape‑defined targets (e.g., kinases, GPCRs), the unique conformational signature of the 2‑methoxybenzamido group can yield selectivity profiles that differ from regioisomeric analogs, making this compound a non‑redundant member of any SAR exploration set.
- [1] PubChem CID 16801654. https://pubchem.ncbi.nlm.nih.gov/compound/923226-72-6. View Source
- [2] Kuhn, B.; Mohr, P.; Stahl, M. Intramolecular hydrogen bonding in medicinal chemistry. J. Med. Chem., 2010, 53(6), 2601–2611. View Source
